molecular formula C28H25N3O4S B267710 Ethyl 5-cyano-4-(2-furyl)-6-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-2-phenyl-1,4-dihydro-3-pyridinecarboxylate

Ethyl 5-cyano-4-(2-furyl)-6-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-2-phenyl-1,4-dihydro-3-pyridinecarboxylate

Cat. No. B267710
M. Wt: 499.6 g/mol
InChI Key: LSGHYHPCJQMZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-cyano-4-(2-furyl)-6-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-2-phenyl-1,4-dihydro-3-pyridinecarboxylate, commonly known as E-4031, is a potent blocker of the delayed rectifier potassium ion channel. It is widely used in scientific research to study the role of potassium channels in various physiological and pathological conditions.

Mechanism of Action

E-4031 works by blocking the delayed rectifier potassium ion channel, which is responsible for repolarizing the cardiac action potential. By blocking this channel, E-4031 prolongs the action potential duration and increases the risk of arrhythmias. It also affects other potassium channels, such as the inward rectifier potassium channel and the ATP-sensitive potassium channel.
Biochemical and Physiological Effects:
E-4031 has been shown to have a number of biochemical and physiological effects. It has been shown to prolong the action potential duration, increase the risk of arrhythmias, and reduce the repolarization reserve. It has also been shown to affect the heart rate, blood pressure, and cardiac contractility.

Advantages and Limitations for Lab Experiments

One of the advantages of using E-4031 in lab experiments is its high potency and specificity for the delayed rectifier potassium ion channel. This makes it a useful tool for studying the role of potassium channels in various physiological and pathological conditions. However, E-4031 also has some limitations. It has been shown to have off-target effects on other potassium channels, which can complicate the interpretation of results. It is also difficult to administer in vivo due to its poor solubility and bioavailability.

Future Directions

There are several future directions for research on E-4031. One area of interest is the development of more potent and selective potassium channel blockers. Another area of interest is the use of E-4031 in drug discovery and development. It has been shown to be effective in identifying drugs that target potassium channels, which could be useful in the treatment of various diseases. Finally, there is a need for more research on the long-term effects of E-4031 on cardiac function and other physiological processes.

Synthesis Methods

E-4031 can be synthesized using a multi-step process that involves the reaction of various reagents such as 2-furan carboxaldehyde, 2-toluidine, and ethyl cyanoacetate. The reaction is carried out under controlled conditions and requires expertise in organic synthesis.

Scientific Research Applications

E-4031 is widely used in scientific research to study the role of potassium channels in various physiological and pathological conditions. It has been shown to be effective in studying the mechanisms of cardiac arrhythmias, epilepsy, and cancer. It is also used to study the effects of drugs on potassium channels.

properties

Product Name

Ethyl 5-cyano-4-(2-furyl)-6-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-2-phenyl-1,4-dihydro-3-pyridinecarboxylate

Molecular Formula

C28H25N3O4S

Molecular Weight

499.6 g/mol

IUPAC Name

ethyl 5-cyano-4-(furan-2-yl)-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-2-phenyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C28H25N3O4S/c1-3-34-28(33)25-24(22-14-9-15-35-22)20(16-29)27(31-26(25)19-11-5-4-6-12-19)36-17-23(32)30-21-13-8-7-10-18(21)2/h4-15,24,31H,3,17H2,1-2H3,(H,30,32)

InChI Key

LSGHYHPCJQMZLI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CO2)C#N)SCC(=O)NC3=CC=CC=C3C)C4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CO2)C#N)SCC(=O)NC3=CC=CC=C3C)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.